Fluocinolone Acetonide Diacetate
Description
Properties
CAS No. |
73327-17-0 |
|---|---|
Molecular Formula |
C₂₈H₃₄F₂O₈ |
Molecular Weight |
536.56 |
Synonyms |
Di-O-acetylfluocinolone 16,17-acetonide; (6α,11β,16α)-11,21-Bis(acetyloxy)-6,9-difluoro-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Triamcinolone Hydrolyzate (CN116768961A Method)
The Chinese patent CN116768961A outlines a five-step synthesis starting from triamcinolone hydrolyzate, achieving an overall yield of 95.37% with HPLC purity ≥95%. Key stages include:
Enol Ester Formation
Triamcinolone hydrolyzate undergoes enol esterification with isopropenyl acetate using pyridine hydrobromide (0.5–1.5 mol%) as the catalyst. The reaction proceeds at 15–25°C for 4–6 hours, yielding a 6α,9-difluoro intermediate. This step’s critical parameters are:
The use of pyridine hydrobromide minimizes epimerization at C11, a common issue in steroid functionalization.
6α-Fluorination
Selectfluor® (1.1–1.3 equivalents) in dimethylformamide (DMF) at −5 to 0°C introduces the 6α-fluorine. This step achieves >99% regioselectivity due to steric shielding of the 6β position by the enol ester group. Residual fluorinating agents are quenched with aqueous sodium bicarbonate, maintaining pH 6.5–7.5 to prevent hydrolysis of sensitive functionalities.
Acetonide Formation
The pivotal acetonide ring closure employs acetone and perchloric acid (0.5–1.0 mol%) at 15–35°C. Kinetic studies reveal that temperatures below 20°C favor the desired 16α,17α-acetonide isomer over the 16β,17β byproduct (95:5 ratio). The reaction mixture is neutralized with ammonium hydroxide, precipitating the crude product, which is subsequently recrystallized from methanol/water (3:1 v/v) to achieve 98.2% purity.
Epoxide Ring-Opening and Acetalization Strategy (WO2018037423A1 Method)
Patent WO2018037423A1 describes an alternative route via epoxide intermediates, emphasizing atom economy and reduced toxic waste:
Epoxide Generation
A pregnadiene precursor is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at −10°C, forming the 16α,17α-epoxide with 92% diastereomeric excess. Epoxide stability is enhanced by maintaining the reaction mixture under nitrogen to prevent acid-catalyzed ring-opening.
Hydrofluoric Acid-Mediated Acetalization
The epoxide undergoes ring-opening with hydrofluoric acid (40–45% in DMF) at −30°C, followed by acetalization with acetone. This one-pot process eliminates the need for intermediate isolation, reducing processing time by 30% compared to traditional methods. Critical parameters include:
| Parameter | Optimal Range | Function |
|---|---|---|
| HF concentration | 42–43% in DMF | Ensures complete epoxide opening without ester hydrolysis |
| Acetone volume | 1:1 (v/v to HF) | Drives acetalization equilibrium |
| Quenching temperature | 0–5°C | Prevents exothermic decomposition |
This method reports an 88% isolated yield after silica gel chromatography, with residual HF levels <10 ppm in the final product.
Comparative Analysis of Industrial Processes
Reaction Efficiency and Environmental Impact
| Metric | CN116768961A | WO2018037423A1 |
|---|---|---|
| Overall yield | 95.4% | 88% |
| Process steps | 5 | 3 |
| Toxic reagents | HF (step 5) | mCPBA, HF |
| Waste generation | 8 L/kg product | 5 L/kg product |
| Energy consumption | 120 kWh/kg | 85 kWh/kg |
The WO2018037423A1 method reduces waste and energy use through one-pot reactions but requires stringent HF handling protocols. In contrast, the CN116768961A route employs safer Selectfluor® for fluorination but generates more aqueous waste during hydrolysis.
Impurity Profiles and Control Strategies
Both methods address the critical impurity fluocinolone acetonide 21-acetate, which arises from incomplete hydrolysis:
-
CN116768961A : Impurity levels <0.15% via controlled hydrolysis at pH 6.0–6.5.
-
WO2018037423A1 : <0.08% through silica gel chromatography with ethyl acetate/hexane (7:3) eluent.
Accelerated stability studies (40°C/75% RH) show the CN116768961A product maintains >95% potency for 24 months, versus 18 months for the WO2018037423A1 material, likely due to residual solvent differences.
Industrial-Scale Purification Techniques
Crystallization Optimization
The CN116768961A protocol employs a methanol/water anti-solvent system:
| Parameter | Effect on Crystal Quality |
|---|---|
| Cooling rate | 0.5°C/min → 50 μm average crystal size |
| Stirring speed | 200 rpm prevents agglomeration |
| Seed crystal loading | 0.1% w/w → 90% yield of desired polymorph |
This generates free-flowing crystals with bulk density 0.45 g/cm³, suitable for direct compression into topical formulations.
Chromatographic Purification (WO2018037423A1)
The WO2018037423A1 method uses a three-stage chromatography sequence:
-
Normal-phase silica gel : Removes polar impurities (Δ purity +12%)
-
Reverse-phase C18 : Separates diastereomers (99.2% de)
-
Ion-exchange resin : Reduces residual HF to <2 ppm
This approach increases API recovery to 85% versus 70% for recrystallization alone .
Chemical Reactions Analysis
Types of Reactions: Fluocinolone Acetonide Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Dermatological Applications
1. Treatment of Inflammatory Skin Conditions
- Indications: Fluocinolone acetonide diacetate is extensively utilized for managing inflammatory dermatoses such as psoriasis, atopic dermatitis, and seborrheic dermatitis. Its anti-inflammatory properties help reduce symptoms like redness, itching, and swelling .
- Formulations: It is available in various forms, including creams, ointments, and shampoos. In particular, its use in medicated shampoos targets seborrheic dermatitis of the scalp .
2. Efficacy in Keloid and Hypertrophic Scars
- Mechanism: The corticosteroid acts by inhibiting fibroblast proliferation and collagen deposition, which are critical in scar formation . Clinical studies have shown promising results in reducing the size and symptoms associated with keloids and hypertrophic scars.
Ophthalmological Applications
1. Treatment of Diabetic Macular Edema
- Intravitreal Implants: this compound is delivered via intravitreal implants (e.g., Iluvien), providing sustained release over 12 months. This method has been shown to improve best-corrected visual acuity (BCVA) significantly in patients with chronic diabetic macular edema (DME) .
- Clinical Outcomes: In clinical trials such as the FAME study, patients treated with the 0.2 µg/day fluocinolone acetonide implant exhibited a mean improvement of 4.52 letters in BCVA at 24 months compared to baseline . Additionally, secondary outcomes indicated significant reductions in central macular thickness (CMT).
2. Chronic Non-Infectious Uveitis
- FDA Approval: The compound has been approved for treating chronic non-infectious uveitis affecting the posterior segment of the eye. Its efficacy was demonstrated through randomized controlled trials that showed favorable visual outcomes .
Case Studies
1. Meta-analysis on Diabetic Macular Edema
A meta-analysis of real-world studies confirmed that fluocinolone acetonide implants lead to significant visual improvements over 36 months. The analysis included nine studies, highlighting a consistent increase in BCVA and a decrease in CMT across diverse patient populations .
| Study | Sample Size | BCVA Improvement at 24 Months | CMT Reduction |
|---|---|---|---|
| FAME A | 375 | +4.4 letters | -189 µm |
| FAME B | 393 | +5.4 letters | -200 µm |
| Real-world data | 241 | +5.1 letters | -189 µm |
2. Long-term Effectiveness Review
A retrospective study involving 241 eyes treated with fluocinolone acetonide implants found that 34.2% required additional treatments due to persistent DME symptoms; however, overall visual acuity improved significantly over two years . The study emphasized the implant's role as a second-line treatment option for patients with refractory DME.
Mechanism of Action
Fluocinolone Acetonide Diacetate exerts its effects by binding to glucocorticoid receptors within cells. This binding inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune response. The compound also decreases the migration and activation of inflammatory cells, further controlling the inflammatory process .
Comparison with Similar Compounds
Structural and Functional Differences
FA is distinguished by its 6α-fluoro and 16α,17-acetonide substitutions, which improve dermal penetration and prolong activity . In contrast:
- Triamcinolone acetonide (TA) lacks the fluorine atom but shares the acetonide group, resulting in slightly lower potency (e.g., TA 0.1% cream is Class 3, while FA 0.025% is Class 4) .
- Diflorasone diacetate (DFD) has dual acetate esters at C17 and C21, enhancing its potency (Class 2–3) compared to FA .
- Fluocinonide, another fluorinated steroid, has a cyclic ketal group, making it more potent (Class 2) than FA .
Potency and Clinical Use
Potency rankings vary by formulation and concentration (Table 1):
Key Findings :
Regulatory and Therapeutic Equivalence
FA is listed as Tier 1 (preferred) in several formularies due to its cost-effectiveness and safety profile, while DFD and fluocinonide are often Tier 2 (non-preferred) .
Biological Activity
Fluocinolone acetonide diacetate is a synthetic corticosteroid with significant biological activity, primarily used in dermatology and ophthalmology. Its therapeutic effects are attributed to its potent anti-inflammatory properties, mediated through various biological mechanisms. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound acts primarily as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates to the cell nucleus and interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction results in the induction of lipocortins, particularly annexin A1, which inhibit phospholipase A2 activity, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .
Key Mechanisms:
- Inhibition of Inflammation: Reduces edema, fibrin deposition, and leukocyte migration.
- Gene Regulation: Modulates the expression of genes involved in inflammation and immune responses.
- Collagen Synthesis Modulation: Potentiates TGF-β-associated chondrogenesis, significantly increasing collagen type II levels compared to other corticosteroids .
Pharmacokinetics
This compound exhibits varied pharmacokinetic profiles depending on the route of administration. For instance:
- Topical Application: Absorption is influenced by the vehicle used and the integrity of the skin barrier.
- Intravitreal Implants: Provide sustained drug release for up to 12 months, maintaining therapeutic levels in ocular tissues while minimizing systemic exposure .
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Molar Mass | 452.495 g/mol |
| Elimination Half-Life | 1.3 to 1.7 hours |
| Administration Routes | Topical, Intravitreal |
| Sustained Release Duration | Up to 12 months |
Clinical Applications
This compound is widely used for various inflammatory conditions:
- Dermatological Disorders: Effective in treating eczema, psoriasis, and other inflammatory skin conditions.
- Ocular Conditions: Used in the management of chronic uveitis and diabetic macular edema through intravitreal implants.
Case Studies
-
Chronic Uveitis Treatment:
A retrospective study involving 103 eyes treated with a 0.18 mg fluocinolone acetonide intravitreal implant showed significant improvement in visual acuity and resolution of intraocular inflammation when used as an adjunct to systemic immunosuppression . The study reported lower rates of steroid-induced complications compared to previous clinical trials. -
Long-Term Efficacy:
Another study assessed the efficacy of fluocinolone acetonide implants over two years in patients with non-infectious uveitis. The primary outcome was treatment failure requiring additional dexamethasone implants, with secondary outcomes including changes in systemic immunosuppression needs . The results indicated sustained benefits with minimal adverse effects.
Safety Profile
The safety profile of this compound is generally favorable. Common side effects include increased intraocular pressure and potential cataract formation when used chronically in ocular applications. However, studies have shown that newer delivery systems minimize these risks significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
